molecular formula C22H18ClF3N6O B14008273 N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide

N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide

Cat. No.: B14008273
M. Wt: 474.9 g/mol
InChI Key: VHRNHTUEITYZIH-KYMQWJLESA-N
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Description

ATX inhibitor 5 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .

Preparation Methods

The synthesis of ATX inhibitor 5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

ATX inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

ATX inhibitor 5 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the development of new inhibitors. In biology, it is employed to investigate the role of autotaxin in various cellular processes and disease states. In medicine, ATX inhibitor 5 is being explored as a potential therapeutic agent for treating cancer, fibrosis, and cardiovascular diseases. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting autotaxin .

Mechanism of Action

The mechanism of action of ATX inhibitor 5 involves the inhibition of autotaxin’s enzymatic activity. This inhibition prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid, thereby reducing the levels of lysophosphatidic acid in the extracellular environment. This reduction in lysophosphatidic acid levels leads to decreased activation of its receptors and downstream signaling pathways, ultimately resulting in reduced cell proliferation, migration, and cytokine production .

Comparison with Similar Compounds

ATX inhibitor 5 can be compared with other autotaxin inhibitors such as GLPG1690, BBT-877, and BLD-0409. These compounds also target autotaxin but may differ in their chemical structures, potency, and selectivity. For example, GLPG1690 is a type IV inhibitor that blocks the binding of lysophosphatidylcholine in the hydrophobic pocket of autotaxin, while ATX inhibitor 5 may have a different binding mode or mechanism of action. The uniqueness of ATX inhibitor 5 lies in its specific chemical structure and its potential advantages in terms of efficacy and safety .

Properties

Molecular Formula

C22H18ClF3N6O

Molecular Weight

474.9 g/mol

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H18ClF3N6O/c23-16-6-4-14(5-7-16)11-29-31-21(33)32-9-8-19-18(12-32)20(28-13-27-19)30-17-3-1-2-15(10-17)22(24,25)26/h1-7,10-11,13H,8-9,12H2,(H,31,33)(H,27,28,30)/b29-11-

InChI Key

VHRNHTUEITYZIH-KYMQWJLESA-N

Isomeric SMILES

C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)N/N=C\C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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